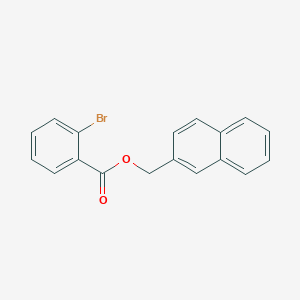![molecular formula C15H19N3O3 B5801134 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is a chemical compound that belongs to the family of piperazine derivatives. It is a yellow crystalline powder that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membrane. It may also work by inhibiting the production of inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity and to reduce oxidative stress. It has also been shown to have anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been shown to have cytotoxic activity against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine in lab experiments is its antimicrobial activity. It can be used to study the effects of antimicrobial agents on various bacteria and fungi. Additionally, its anti-inflammatory and cytotoxic activities make it a potential candidate for studying the effects of anti-inflammatory and anticancer agents.
One limitation of using 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine in lab experiments is its potential toxicity. It may have adverse effects on living organisms at high concentrations. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. One direction is to study its potential use as an antimicrobial agent in various applications such as food preservation and medical treatments. Another direction is to study its potential use as an anti-inflammatory and anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the reaction of 2-nitroacetophenone with propenal in the presence of piperazine. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain pure 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine.
Applications De Recherche Scientifique
1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been studied for its potential applications in scientific research. It has been shown to have antimicrobial activity against various bacteria and fungi. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been shown to have cytotoxic activity against cancer cells.
Propriétés
IUPAC Name |
1-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-13(19)17-11-9-16(10-12-17)8-4-6-14-5-2-3-7-15(14)18(20)21/h2-7H,8-12H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOZEUKJCLPBS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428419 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

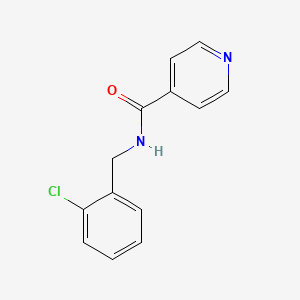
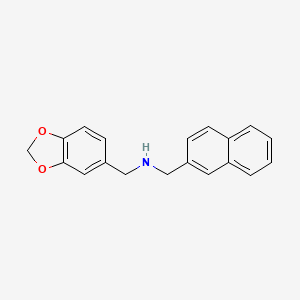
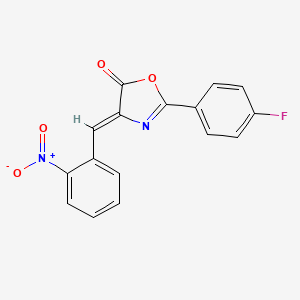
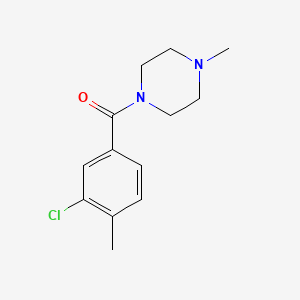

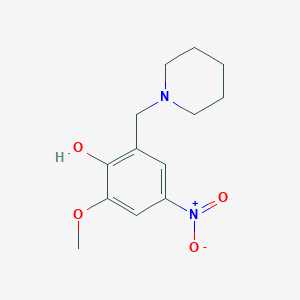
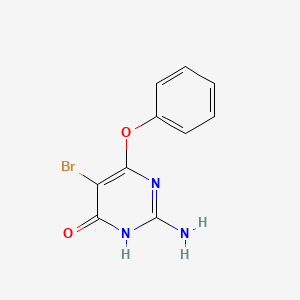
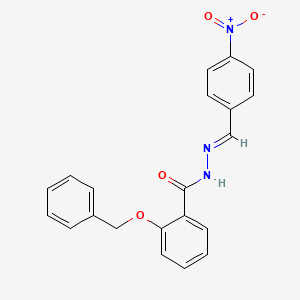
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
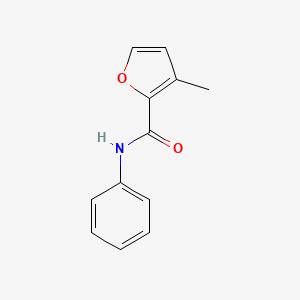
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
